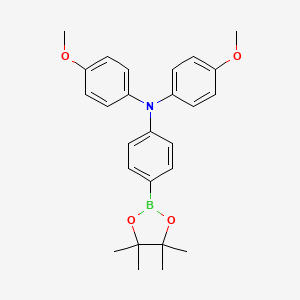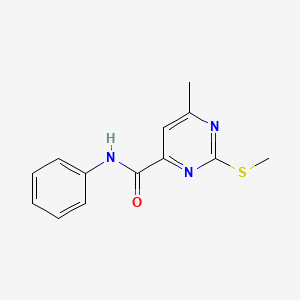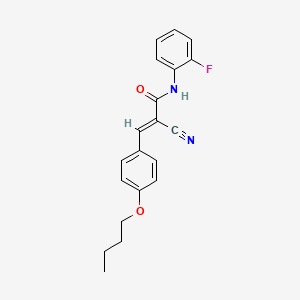
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
Scientific Research Applications
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. It has also been studied for its potential use in treating erectile dysfunction and heart failure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential treatment for a wide range of diseases.
Mechanism of Action
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 activates soluble guanylate cyclase (sGC), which is an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a key signaling molecule that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and other physiological effects. Additionally, this compound 41-2272 has been shown to have anti-fibrotic effects, which makes it a potential treatment for fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
Advantages and Limitations for Lab Experiments
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it suitable for research applications. Additionally, this compound 41-2272 has a well-characterized mechanism of action, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC activators, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272. One area of research is to study its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, heart failure, and fibrotic diseases. Another area of research is to develop more potent sGC activators that can be used in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound 41-2272 and its effects on various physiological processes.
Synthesis Methods
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 involves the reaction of 2-cyano-N-(2-fluorophenyl)acetamide with 4-butoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to give the final product. The synthesis of this compound 41-2272 has been optimized to produce high yields and purity, making it suitable for research applications.
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-22)20(24)23-19-7-5-4-6-18(19)21/h4-11,13H,2-3,12H2,1H3,(H,23,24)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZVSMYACYBOE-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


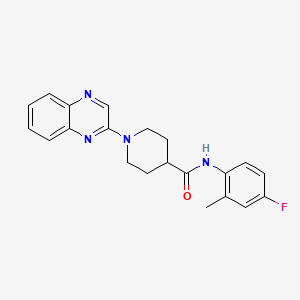
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
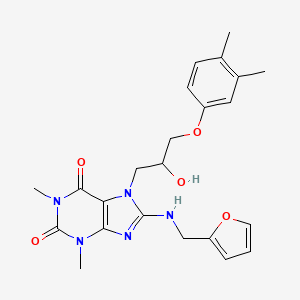
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
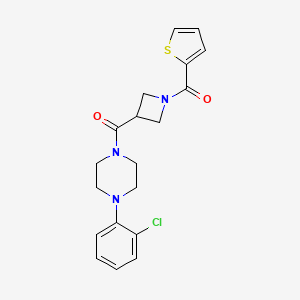
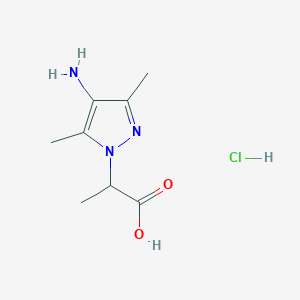
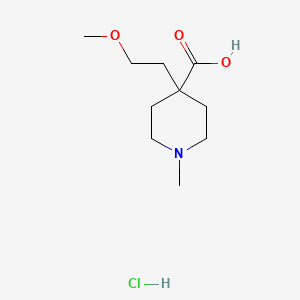
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
